7-[(5-methylfuran-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
This compound features a quinazolin-8-one core fused with a [1,3]dioxolo ring (positions 4,5-g), which is substituted at positions 6 and 5. The 7-position is functionalized with a (5-methylfuran-2-yl)methyl group, while the 6-position carries a sulfanyl-linked [3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl moiety. This structural complexity combines heterocyclic systems (furan, thiophene, oxadiazole) known for diverse pharmacological and electronic properties. The compound’s design likely aims to exploit synergistic effects of these groups, such as enhanced π-π stacking (thiophene/oxadiazole), hydrogen bonding (quinazolinone carbonyl), and metabolic stability (methylfuran) .
Properties
IUPAC Name |
7-[(5-methylfuran-2-yl)methyl]-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5S2/c1-12-4-5-13(30-12)9-26-21(27)14-7-16-17(29-11-28-16)8-15(14)23-22(26)33-10-19-24-20(25-31-19)18-3-2-6-32-18/h2-8H,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBSFLSDKDFPGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=CS6)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-[(5-methylfuran-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, typically starting with commercially available precursors. One common synthetic route includes the nucleophilic substitution reaction and ester hydrolysis . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Chemical Reactions Analysis
7-[(5-methylfuran-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-[(5-methylfuran-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity
Biological Activity
The compound 7-[(5-methylfuran-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological potentials based on recent research findings.
Chemical Structure and Properties
The compound's structure features a combination of furan, thiophene, oxadiazole, and quinazolinone moieties which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 398.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O4S |
| Molecular Weight | 398.43 g/mol |
| IUPAC Name | This compound |
| InChI Key | RYNFKALNOVTNGE-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Key reagents include thiophene derivatives and various amines under controlled conditions to achieve the desired product .
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial activity against various bacterial strains. In vitro tests demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance:
- MIC values against Escherichia coli and Pseudomonas aeruginosa were reported at concentrations as low as 0.21 μM .
Antifungal Activity
The compound also exhibited antifungal properties against fungi such as Candida species. The growth inhibition zones were notably larger compared to solvent controls in assays conducted with multiple derivatives of the compound .
The mechanism of action involves interaction with specific molecular targets including enzymes and receptors. The binding of the compound to these targets can modulate biological pathways through:
- Hydrogen bonding
- Hydrophobic interactions
These interactions lead to alterations in enzyme activity or receptor signaling pathways which are crucial for its pharmacological effects .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of the compound against clinical strains of bacteria. The results indicated that it outperformed several conventional antibiotics in terms of potency .
- Molecular Docking Studies : Computational docking studies revealed that the compound binds effectively to key active sites in bacterial enzymes such as DNA gyrase and MurD. The binding energies were comparable to those of established antibiotics like ciprofloxacin .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features are summarized below:
Key Observations :
- Core Diversity: The target compound’s quinazolinone-[1,3]dioxolo core contrasts with triazoloquinazolinones (5f, 5g) and coumarin-oxadiazoles (6e). The fused dioxolo ring may enhance planarity and DNA/protein interaction compared to simpler cores .
- Substituent Impact : The oxadiazole-thiophene group in the target compound introduces π-conjugation and sulfur-based reactivity, akin to 6e’s oxadiazole (anticonvulsant) and Compound 8’s thiadiazole (antiviral). However, the methylfuran group may reduce toxicity compared to trifluoromethylphenyl groups in Compound 8 .
Pharmacological and Physicochemical Properties
- The quinazolinone core may inhibit kinases or topoisomerases, akin to related heterocycles .
- Solubility : Lower than 5f (dimethoxy groups enhance water solubility) but higher than Compound 8 (trifluoromethylphenyl reduces solubility) .
- Metabolic Stability : Methylfuran may resist oxidative metabolism better than thiophene or thiadiazole groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
